Cas no 1346691-49-3 ((5-(p-Tolyl)pyridin-3-yl)methanamine)

(5-(p-Tolyl)pyridin-3-yl)methanamine is a versatile aromatic amine derivative featuring a pyridine core substituted with a p-tolyl group at the 5-position and an aminomethyl group at the 3-position. This compound serves as a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. Its structural motif enables facile functionalization, making it useful for constructing heterocyclic scaffolds. The presence of both aromatic and amine functionalities enhances its reactivity in coupling reactions and derivatization processes. High purity grades are available to ensure consistency in research and industrial applications. Its stability and well-defined chemical properties make it a reliable choice for synthetic chemistry applications.
(5-(p-Tolyl)pyridin-3-yl)methanamine structure
1346691-49-3 structure
Product Name:(5-(p-Tolyl)pyridin-3-yl)methanamine
CAS No:1346691-49-3
MF:C13H14N2
MW:198.263662815094
MDL:MFCD19704377
CID:1034629
PubChem ID:22074996
Update Time:2025-06-08

(5-(p-Tolyl)pyridin-3-yl)methanamine Chemical and Physical Properties

Names and Identifiers

    • (5-(p-Tolyl)pyridin-3-yl)methanamine
    • (5-(p-Tolyl)pyridin-3-yl)methamine
    • (5-p-tolylpyridin-3-yl)methanamine
    • [5-(4-methylphenyl)pyridin-3-yl]methanamine
    • CS-0444937
    • A1-14888
    • SCHEMBL9413172
    • SB54569
    • 1-[5-(4-Methylphenyl)pyridin-3-yl]methanamine
    • DTXSID20622288
    • 1346691-49-3
    • MDL: MFCD19704377
    • Inchi: 1S/C13H14N2/c1-10-2-4-12(5-3-10)13-6-11(7-14)8-15-9-13/h2-6,8-9H,7,14H2,1H3
    • InChI Key: JZILCJFNCUIWFC-UHFFFAOYSA-N
    • SMILES: N1C=C(CN)C=C(C=1)C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 198.115698455g/mol
  • Monoisotopic Mass: 198.115698455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 38.9Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 357.0±32.0 °C at 760 mmHg
  • Flash Point: 190.4±12.2 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

(5-(p-Tolyl)pyridin-3-yl)methanamine Security Information

(5-(p-Tolyl)pyridin-3-yl)methanamine Pricemore >>

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Additional information on (5-(p-Tolyl)pyridin-3-yl)methanamine

Recent Advances in the Study of (5-(p-Tolyl)pyridin-3-yl)methanamine (CAS: 1346691-49-3) in Chemical Biology and Pharmaceutical Research

The compound (5-(p-Tolyl)pyridin-3-yl)methanamine (CAS: 1346691-49-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This small molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights into its role as a potential drug candidate or chemical probe.

One of the key areas of investigation has been the synthesis and optimization of (5-(p-Tolyl)pyridin-3-yl)methanamine. Researchers have developed novel synthetic routes to improve yield and purity, which are critical for its application in biological studies. The compound's structural motif, featuring a pyridine ring and a tolyl group, has been explored for its ability to interact with specific biological targets, including enzymes and receptors involved in disease pathways.

In pharmacological studies, (5-(p-Tolyl)pyridin-3-yl)methanamine has demonstrated notable activity in modulating key cellular processes. For instance, recent findings suggest its potential as an inhibitor of certain kinases, which are often implicated in cancer and inflammatory diseases. Preliminary in vitro and in vivo studies have shown that the compound can effectively bind to these targets, leading to reduced activity of the kinases and subsequent therapeutic effects.

Another significant aspect of the research has been the exploration of the compound's pharmacokinetic properties. Studies have investigated its absorption, distribution, metabolism, and excretion (ADME) profiles to assess its suitability as a drug candidate. Early results indicate favorable bioavailability and stability, although further optimization may be required to enhance its therapeutic index.

The mechanistic insights gained from these studies have also shed light on the compound's potential applications beyond its initial scope. For example, its ability to cross the blood-brain barrier has sparked interest in its use for neurological disorders. Additionally, its interaction with other molecular targets suggests possible applications in infectious diseases and metabolic disorders.

In conclusion, the recent research on (5-(p-Tolyl)pyridin-3-yl)methanamine (CAS: 1346691-49-3) highlights its versatility and potential in chemical biology and pharmaceutical development. While significant progress has been made, further studies are needed to fully elucidate its mechanisms and optimize its therapeutic potential. The compound's unique structural and pharmacological properties make it a promising candidate for future drug discovery efforts.

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